环丁基 3-三氟甲基苯基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of “Cyclobutyl 3-trifluoromethylphenyl Ketone”

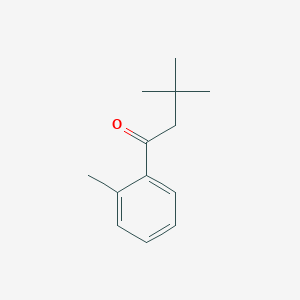

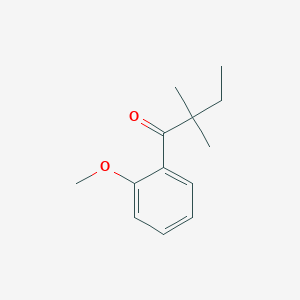

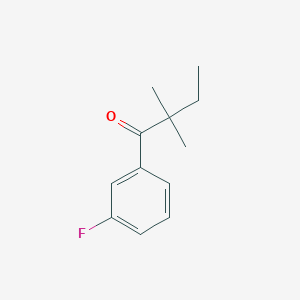

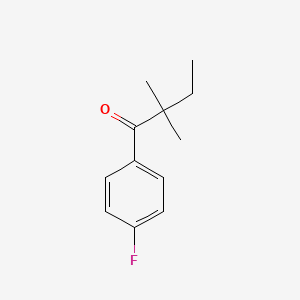

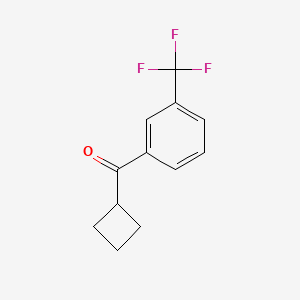

Cyclobutyl 3-trifluoromethylphenyl ketone is a chemical compound that is part of a broader class of cyclobutyl ketones. These compounds are characterized by a cyclobutane ring attached to a ketone functional group. The trifluoromethylphenyl group attached to the ketone signifies the presence of a trifluoromethyl group (-CF3) on the phenyl ring, which can significantly alter the chemical and physical properties of the molecule due to the strong electronegativity of the fluorine atoms.

Synthesis Analysis

The synthesis of trifluoromethylated cyclobutyl ketones can be achieved through various synthetic routes. One method involves the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins under visible light photocatalysis, which generates highly substituted cyclopentane ring systems . Another approach is the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones, leading to regioselective and diastereoselective products . Additionally, the [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones provides a convenient route to 1-cyclobutenyl ketones .

Molecular Structure Analysis

The molecular structure of cyclobutyl 3-trifluoromethylphenyl ketone would include a four-membered cyclobutane ring bonded to a ketone group. The trifluoromethylphenyl group would influence the electronic distribution within the molecule due to the electron-withdrawing effect of the fluorine atoms. This could affect the reactivity of the ketone, potentially making it more electrophilic.

Chemical Reactions Analysis

Cyclobutyl ketones can undergo various chemical reactions. For instance, they can participate in Friedel-Crafts-type cyclization to form fluorinated polycyclic systems . They can also be involved in formal γ-C-H functionalization, leading to cis-1,3-difunctionalized cyclobutanes, which are valuable in medicinal chemistry . Moreover, cyclobutyl ketones can be transformed into σ-cyclobut-1-en-3-onyl complexes through cycloaddition with ketenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl 3-trifluoromethylphenyl ketone would be influenced by the trifluoromethyl group. This group is known to increase the lipophilicity and stability of organic molecules, which can be advantageous in drug design. The presence of the cyclobutane ring might also confer a degree of strain to the molecule, potentially affecting its reactivity and stability. The ketone functional group would be a site for nucleophilic attack, and its reactivity could be enhanced by the adjacent trifluoromethylphenyl group.

科学研究应用

脱氢硅烷化催化

环丁基衍生物在脱氢硅烷化反应中用作选择性催化剂。例如,与二膦亚环丁烯配位的甲基铂三氟甲磺酸盐有效地催化酮的硅烷化,产生高产率的硅烯醇醚。这证明了环丁基化合物在促进有机硅化合物有效合成中的作用 (小泽等人,2001)。

核磁共振研究和亲电性

对环丁烯酮和苯并环丁烯酮的核磁共振研究提供了对环丁基酮亲电性的见解,显示出由于共轭效应而具有强双键特征和低亲电性。这项研究有助于理解此类化合物的电子结构和反应性 (弗里默等人,2003)。

通过 Co/Ni 催化的还原交叉偶联进行酰化

通过亲电应变分子的酰化合成环丁基酮展示了环丁基骨架在药物化学中的用途。该方法强调了环丁基衍生物的合成多功能性,突出了它们在创建具有新取代基模式的化合物中的潜力 (维尔兹巴等人,2021)。

热化学性质和稳定性分析

对环丁烷衍生物(包括乙烯酮二聚体和环丁-2-烯酮)的热化学性质的研究扩展了对其稳定性和反应性的理解。此类研究对于预测这些化合物在各种化学反应中的行为以及设计具有所需热性质的新材料至关重要 (莫拉莱斯和马丁内斯,2009)。

氧杂辛诺辛类似物的合成

环丁基化合物在合成核苷类似物(如氧杂辛诺辛)中发挥重要作用,展示了它们在开发药物制剂中的重要性。区域和非对映选择性合成路线为创建具有潜在治疗应用的化合物提供了有价值的方法 (鲁斯图莱特等人,2007)。

属性

IUPAC Name |

cyclobutyl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDLJCDOBKDNDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642540 |

Source

|

| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 3-trifluoromethylphenyl ketone | |

CAS RN |

898790-97-1 |

Source

|

| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。